

# Cross-reactivity profile of Foretinib against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Foretinib |           |
| Cat. No.:            | B7856092  | Get Quote |

# Foretinib's Kinase Inhibition Profile: A Comparative Guide

**Foretinib** (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that has been investigated for its therapeutic potential in various cancers. This guide provides a detailed comparison of **Foretinib**'s cross-reactivity profile against a panel of kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the selectivity and mechanism of action of this inhibitor.

### **Kinase Inhibition Profile of Foretinib**

**Foretinib** is a potent inhibitor of MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[1] It also demonstrates inhibitory activity against a range of other kinases, albeit with varying potencies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency against specific kinases.

Below is a summary of **Foretinib**'s inhibitory activity against a panel of kinases, with data compiled from biochemical assays.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| MET           | 0.4[2]    |
| KDR (VEGFR2)  | 0.9[2]    |
| RON           | 3.0[3]    |
| AXL           | -[3]      |
| PDGFRα        | -[3]      |
| TIE2          | -         |
| FLT3          | -[4]      |
| c-Kit         | -[4]      |

Note: Specific IC50 values for AXL, PDGFRα, TIE2, FLT3, and c-Kit were not consistently available in the reviewed literature, though they are recognized targets of **Foretinib**.[3][4]

A comprehensive kinome scan of **Foretinib** has been performed as part of the HMS LINCS Project, which provides a broader view of its selectivity.[5][6] This data, available through the HMS LINCS database, offers a detailed percentage of inhibition against a large panel of kinases, allowing for a more complete assessment of **Foretinib**'s cross-reactivity profile.[5][6]

## **Experimental Protocols**

The following section details the methodologies used in key experiments to determine the kinase inhibition profile of **Foretinib**.

## Biochemical Kinase Inhibition Assay (Z'-LYTE™)

A common method to determine the IC50 values of kinase inhibitors is the Z'-LYTE™ biochemical assay.[3][8][9][10] This in vitro assay measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase.

Principle: The Z'-LYTE™ assay is based on Fluorescence Resonance Energy Transfer (FRET). A peptide substrate is labeled with two different fluorophores. When the peptide is not



phosphorylated, it can be cleaved by a site-specific protease, separating the fluorophores and disrupting FRET. However, if the kinase phosphorylates the peptide, the protease cannot cleave it, and FRET is maintained. The ratio of the fluorescence emissions from the two fluorophores is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of the compound.[8][9]

#### Protocol Outline:

- Kinase Reaction: The kinase of interest is incubated with the FRET-labeled peptide substrate
  and ATP in a buffered solution. Foretinib, at various concentrations, is added to the reaction
  mixture.
- Development Reaction: After the kinase reaction, a site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated peptide substrates.
- Fluorescence Reading: The fluorescence is read on a microplate reader. The ratio of the emission intensities of the two fluorophores is calculated.
- Data Analysis: The percentage of inhibition is determined by comparing the fluorescence ratio in the presence of **Foretinib** to the control reactions (with and without kinase activity).
   The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.[3]

### **Cell-Based Proliferation Assays**

Cell-based assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.

Principle: These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase. The IC50 value in a cell-based assay represents the concentration of the inhibitor required to reduce cell viability by 50%.

#### Protocol Outline (using MTS assay):

 Cell Seeding: Cancer cells (e.g., MKN45 or SNU620 gastric cancer cells) are seeded in 96well plates and allowed to adhere overnight.[11]



- Compound Treatment: The cells are treated with a range of concentrations of Foretinib for a specified period (e.g., 48 hours).[11]
- MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
- Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[11]
- Data Analysis: The absorbance values are proportional to the number of viable cells. The
  percentage of cell viability is calculated relative to untreated control cells, and the IC50 value
  is determined from the dose-response curve.[11]

# **Signaling Pathway Inhibition**

**Foretinib** primarily exerts its anti-cancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor tyrosine kinase activates several downstream signaling cascades that are critical for cell proliferation, survival, migration, and invasion.[4]





Click to download full resolution via product page

Caption: Foretinib inhibits c-Met signaling pathways.

The diagram above illustrates the primary downstream signaling pathways activated by c-Met:



- PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival and proliferation.
- Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating gene expression and cell proliferation.
- STAT3 Pathway: Activation of STAT3 leads to its dimerization, nuclear translocation, and subsequent regulation of gene transcription involved in cell survival and proliferation.

By inhibiting the phosphorylation and activation of c-Met, **Foretinib** effectively blocks these downstream signaling events, leading to reduced tumor cell growth, survival, and invasion.[4] [12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- 7. HMS LINCS Database HMS LINCS Project [lincs.hms.harvard.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]



- 11. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-reactivity profile of Foretinib against a panel of kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856092#cross-reactivity-profile-of-foretinib-against-a-panel-of-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com